2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide
Description
2-(5-Methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a benzamide derivative featuring a 5-methyltetrazole moiety at the 2-position of the benzene ring and an N-(2-phenylethyl) substituent. Tetrazoles are five-membered aromatic heterocycles known for their metabolic stability and role as bioisosteres for carboxylic acids, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-19-20-21-22(13)16-10-6-5-9-15(16)17(23)18-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,23) |
InChI Key |
BMOVBUCGKJUSBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions may target the nitro group if present in derivatives.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
The structural and functional attributes of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide can be compared to the following benzamide derivatives:
Key Observations :
- Tetrazole vs. Thiazole/Imidazole : The tetrazole group in the target compound offers greater aromaticity and hydrogen-bonding capacity compared to thiazole (e.g., nitazoxanide) or imidazole (e.g., 8d). This may enhance metabolic stability and target binding .
- Phenethyl vs. Styryl/Substituted Aryl : The N-(2-phenylethyl) group provides flexibility, contrasting with rigid styryl (8d) or methoxy-substituted aryl groups (Rip-B), which may influence pharmacokinetics .
- Synthetic Complexity : Compounds like 10a-j require multi-step syntheses (e.g., click chemistry), whereas the target compound and Rip-B are likely synthesized via simpler amide couplings .
Key Observations :
- Enzyme Inhibition : Nitazoxanide’s thiazole-amide structure directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation . The target compound’s tetrazole may exhibit similar anion-mediated inhibition but with distinct electronic properties.
- Antimicrobial vs. Anticancer : While triazole-thiazole benzamides (10a-j) show moderate activity against E. coli, the target compound’s tetrazole-phenethyl combination may target different pathways (e.g., viral or fungal proteases) .
Structural and Physicochemical Properties
Key Observations :
- The tetrazole group enhances metabolic stability compared to nitazoxanide’s acetyloxy group, which is prone to hydrolysis .
Biological Activity
The compound 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a member of the tetrazole family, known for its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their potential as pharmacological agents. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide can be represented as follows:
Research indicates that tetrazole derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many tetrazoles act as enzyme inhibitors, impacting pathways critical for disease progression.
- Modulation of Receptor Activity : Some compounds interact with neurotransmitter receptors, influencing neurological functions.
- Antimicrobial Properties : Certain tetrazoles demonstrate activity against bacterial and fungal strains.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties.
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound inhibited cell growth by 50% at a concentration of 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is a target in cancer therapy.
- Neuroprotective Effects : In animal models, it has been shown to protect against neurodegeneration induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : The compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
